

A Methodological Guide to the Structure Elucidation of 2-bromo-N,6-dimethylaniline

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Compound of Interest

Compound Name: 2-bromo-N,6-dimethylaniline

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Abstract

This technical guide outlines a comprehensive methodological approach for the structural elucidation of **2-bromo-N,6-dimethylaniline**. Due to the absence of publicly available spectroscopic data for this specific isomer, this document provides a detailed framework of the necessary analytical techniques. To illustrate the principles of analysis, spectroscopic data for the closely related isomers, 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline, are presented and interpreted. The protocols detailed herein are designed to enable researchers to unambiguously confirm the structure of **2-bromo-N,6-dimethylaniline** through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Introduction

Substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise determination of their molecular structure is paramount for ensuring the desired chemical properties and biological activities of the final products. The target molecule, **2-bromo-N,6-dimethylaniline**, is a substituted aromatic amine where the bromine atom and one methyl group are ortho to the amino group, and the second methyl group is on the nitrogen atom. The elucidation of its structure relies on a synergistic application of modern spectroscopic techniques.



Predicted Physicochemical Properties

While experimental data for **2-bromo-N,6-dimethylaniline** is not readily available, its basic physicochemical properties can be predicted based on its structure and comparison with similar compounds.

Property	Predicted Value / Information
Molecular Formula	C ₈ H ₁₀ BrN
Molecular Weight	200.08 g/mol
CAS Number	Not assigned
Physical State	Expected to be a liquid or low-melting solid at room temperature.
Solubility	Expected to be soluble in common organic solvents like chloroform, methanol, and DMSO.

Spectroscopic Data of Related Isomers

To provide a practical context for the analytical methodologies, the following tables summarize the available spectroscopic data for the related isomers: 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline. This data serves as a reference for predicting the expected spectral features of **2-bromo-N,6-dimethylaniline**.

Mass Spectrometry Data of Isomers

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-bromo-N,N-dimethylaniline	199/201 (M/M+2, due to ⁷⁹ Br/ ⁸¹ Br isotopes)	184/186 ([M-CH ₃] ⁺), 120 ([M-Br] ⁺)
2-bromo-4,6-dimethylaniline	199/201 (M/M+2, due to ⁷⁹ Br/ ⁸¹ Br isotopes)	184/186 ([M-CH₃]+), 120 ([M- Br]+)





Infrared (IR) Spectroscopy Data of 2-bromo-N,N-

dimethylaniline

Wavenumber (cm ⁻¹)	Assignment
~3400-3500	N-H stretch (absent in N,N-dimethylated anilines)
~3050-3100	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (from methyl groups)
~1600, ~1480	Aromatic C=C bending
~1300-1350	C-N stretch
~750	C-Br stretch

¹H NMR Spectroscopic Data of Isomers (in CDCl₃)



Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2-bromo-N,N- dimethylaniline	~7.5 (dd)	Doublet of doublets	1H	Ar-H
~7.2 (td)	Triplet of doublets	1H	Ar-H	
~6.9 (dd)	Doublet of doublets	1H	Ar-H	
~6.8 (td)	Triplet of doublets	1H	Ar-H	_
~2.7 (s)	Singlet	6H	N(CH ₃) ₂	
2-bromo-4,6- dimethylaniline	~7.1 (s)	Singlet	1H	Ar-H
~6.8 (s)	Singlet	1H	Ar-H	
~3.9 (br s)	Broad singlet	2H	NH ₂	
~2.2 (s)	Singlet	3H	Ar-CH₃	_
~2.1 (s)	Singlet	3H	Ar-CH₃	_

¹³C NMR Spectroscopic Data of 2-bromo-N,N-dimethylaniline (Predicted)



Chemical Shift (ppm)	Assignment
~150	C-N
~133	Ar C-H
~128	Ar C-H
~124	Ar C-H
~120	Ar C-H
~118	C-Br
~45	N(CH ₃) ₂

Experimental Protocols

The following are detailed experimental protocols for the structural elucidation of **2-bromo-N,6-dimethylaniline**.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and isotopic pattern of the molecule.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) source.
- Method:
 - Dissolve a small sample of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via direct infusion or gas chromatography (GC-MS).
 - Acquire the mass spectrum in positive ion mode.
- Expected Results: A molecular ion peak (M+) and an M+2 peak of nearly equal intensity,
 characteristic of the presence of a single bromine atom. The high-resolution mass will



confirm the elemental composition.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Method:
 - For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
 - For a solid sample, a KBr pellet can be prepared.
 - Acquire the IR spectrum over the range of 4000-400 cm^{−1}.
- Expected Results: Characteristic absorption bands for N-H stretching (if a secondary amine), aromatic and aliphatic C-H stretching, C=C bending, C-N stretching, and C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
- Experiments:
 - ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.
 - 13C NMR: Provides information about the number of different types of carbons.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.
- Method:

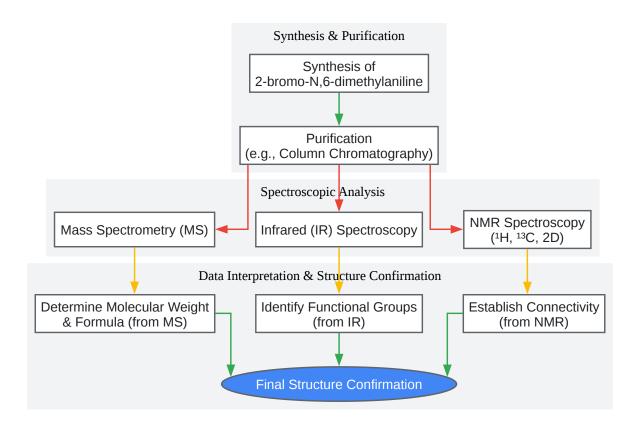


- Dissolve ~5-10 mg of the sample in ~0.6 mL of the deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the ¹H, ¹³C, and 2D NMR spectra.
- Expected Results for 2-bromo-N,6-dimethylaniline:
 - ¹H NMR: Distinct signals for the N-H proton, the N-methyl protons, the aromatic protons, and the aromatic methyl protons. The coupling patterns of the aromatic protons will be crucial for determining the substitution pattern.
 - 13C NMR: Resonances for all eight carbons in their unique chemical environments.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown substituted aniline like **2-bromo-N,6-dimethylaniline**.





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Structure Elucidation Workflow

Conclusion

The structural elucidation of **2-bromo-N,6-dimethylaniline** requires a systematic and multi-faceted analytical approach. By employing mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. The data from related isomers provides a valuable predictive tool for interpreting the spectra of the target compound. This guide provides the necessary framework for researchers to confidently undertake the synthesis and characterization of this and other substituted anilines.



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